
Comparative Analysis of ZD 7155 Cross-
Reactivity with AT2 Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: ZD-6888
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Cat. No.: B12782604

Get Quote

For Immediate Release

This guide provides a detailed comparison of the angiotensin II type 1 (AT1) receptor

antagonist, ZD 7155, and its cross-reactivity with the angiotensin II type 2 (AT2) receptor. The

analysis includes a comparison with other commonly used AT1 receptor blockers (ARBs),

supported by experimental data, to offer researchers, scientists, and drug development

professionals a comprehensive overview of its selectivity profile.

Introduction
ZD 7155 is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1)

receptor.[1] The renin-angiotensin system (RAS) is a critical regulator of blood pressure and

cardiovascular homeostasis, with its effects primarily mediated through the AT1 and AT2

receptors. While AT1 receptor activation leads to vasoconstriction, inflammation, and cellular

proliferation, the AT2 receptor often mediates opposing effects, including vasodilation and anti-

proliferative actions.[2] Therefore, the selectivity of AT1 receptor antagonists is a crucial factor

in their pharmacological profile, as off-target effects on the AT2 receptor could modulate their
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therapeutic efficacy and side-effect profile. This guide examines the binding affinity and

selectivity of ZD 7155 in comparison to other widely used ARBs.

Quantitative Comparison of Receptor Binding
Affinity
The following table summarizes the binding affinities and selectivity of ZD 7155 and other ARBs

for the AT1 and AT2 receptors. The data is presented as IC50 (half-maximal inhibitory

concentration) or Ki (inhibition constant) values, which are measures of a drug's potency in

inhibiting receptor binding. A lower value indicates a higher binding affinity. Selectivity is

expressed as the fold-difference in affinity for the AT1 receptor over the AT2 receptor.

Compound
AT1 Receptor
Affinity

AT2 Receptor
Affinity

AT1 vs. AT2
Selectivity

ZD 7155 IC50: 3.8 nM[1]

Not explicitly

quantified, but

described as highly

selective.

Not explicitly

quantified

Losartan IC50: ~20 nM[3] Lower affinity ~1,000-fold[4]

Valsartan Ki: 2.38 nM[5] Lower affinity ~30,000-fold[5][6]

Olmesartan High affinity Lower affinity >12,500-fold[7][8][9]

Candesartan High affinity Lower affinity >10,000-fold[10]

Telmisartan High affinity Lower affinity >3,000-fold[11]

Irbesartan IC50: 1.3 nM[3] No affinity[3] ~8,500-fold[10]

Note: The active metabolite of Losartan, EXP 3174, is significantly more potent than the parent

compound.[3]

Experimental Protocols
The determination of binding affinities and receptor selectivity is typically performed using

radioligand binding assays. Below is a generalized protocol for a competitive binding assay
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used to assess the affinity of a test compound (e.g., ZD 7155) for the AT1 and AT2 receptors.

Radioligand Binding Assay for AT1/AT2 Receptor Affinity
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the AT1 and AT2

receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

Membrane Preparations: Cell membranes expressing either recombinant human AT1 or AT2

receptors.

Radioligand: A high-affinity radiolabeled ligand for angiotensin receptors, such as [125I]-

[Sar1,Ile8]Angiotensin II.

Test Compound: ZD 7155 or other ARBs.

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., unlabeled

Angiotensin II) to determine non-specific binding.

Assay Buffer: Typically a Tris-based buffer containing divalent cations and protease

inhibitors.

Glass Fiber Filters: For separating bound from unbound radioligand.

Scintillation Counter: For quantifying radioactivity.

Procedure:

Incubation: In a multi-well plate, combine the receptor-containing membranes, a fixed

concentration of the radioligand, and varying concentrations of the test compound.

Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C)

for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the

membrane-bound radioligand from the unbound radioligand.
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Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding of the radioligand against the

concentration of the test compound. The IC50 value is determined from this curve, which is

the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflow and Signaling
Pathways
To better illustrate the processes involved in assessing cross-reactivity and the downstream

effects of receptor activation, the following diagrams are provided.
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Caption: Workflow for determining receptor binding affinity and selectivity.
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AT1 Receptor Pathway

AT2 Receptor Pathway

Angiotensin II AT1 Receptor Gq/11 Protein Phospholipase C IP3 & DAG ↑ Ca2+ & PKC Activation
Vasoconstriction,
Inflammation,
Proliferation

Angiotensin II AT2 Receptor Gi Protein Phosphatases (SHP-1) NO / cGMP Pathway
Vasodilation,

Anti-proliferation,
Apoptosis

Click to download full resolution via product page

Caption: Opposing signaling pathways of AT1 and AT2 receptors.

Conclusion
Based on the available data, ZD 7155 is a highly potent and selective antagonist for the AT1

receptor. While a specific binding affinity for the AT2 receptor has not been quantitatively

defined in the reviewed literature, its profile is consistent with other modern ARBs that

demonstrate a high degree of selectivity for the AT1 receptor. The comparison with other ARBs,

such as Valsartan and Olmesartan, which exhibit selectivity ratios exceeding 10,000-fold,

underscores the class-wide characteristic of high AT1 receptor selectivity. This high selectivity

is a key pharmacological feature, minimizing the potential for direct interactions with the AT2

receptor and its distinct signaling pathways. For researchers and drug developers, this

indicates that the pharmacological effects of ZD 7155 are predominantly mediated through the

blockade of the AT1 receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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